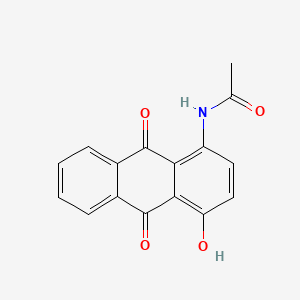

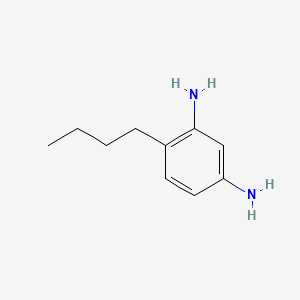

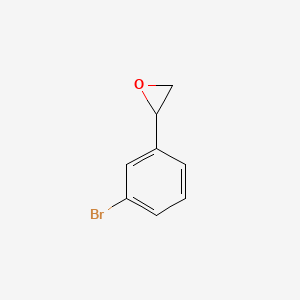

3-(2-Hydroxyphenyl)propanohydrazide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to “3-(2-Hydroxyphenyl)propanohydrazide” often involves the formation of hydrazide from corresponding aldehydes or ketones. For instance, compounds with similar structures have been synthesized by reacting 2-hydroxy-phenylaldehydes with hydrazides in the presence of suitable catalysts and conditions to form Schiff bases or directly link to the propanohydrazide moiety (Qiu Rui, 2011).

Molecular Structure Analysis

Detailed molecular structure analysis can be performed using various computational and spectroscopic methods. Density functional theory (DFT) calculations, for example, help in optimizing the structure and understanding the molecular geometry, bond lengths, and angles. Such studies provide insights into the electronic and steric nature of “3-(2-Hydroxyphenyl)propanohydrazide” (C. Charanya et al., 2023).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Hydrazide Derivatives : 3-[(2-Hydroxyphenyl)amino]butanoic acids and related derivatives exhibit antimicrobial activity against bacteria like Staphylococcus aureus and fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Complexation and Antimicrobial Studies

- Metal Complexes : Complexation of 3-(2-Hydroxyphenyl)propanohydrazide with metals like Mn, Co, Ni, Cu, and Zn, leading to compounds that exhibit antimicrobial properties against bacterial strains such as Bacillus subtilis and Pseudomonas aeruginosa (Devi et al., 2019).

Corrosion Inhibition Studies

- Acrylamide Derivatives : Synthesized acrylamide derivatives of 3-(2-Hydroxyphenyl)propanohydrazide show effective corrosion inhibition for copper in nitric acid solutions, indicating potential application in corrosion protection (Abu-Rayyan et al., 2022).

Applications in Organic Electronics

- Organic Light Emitting Diodes (OLEDs) : Metal chelates with 2-hydroxyphenyl oxadiazole, related to 3-(2-Hydroxyphenyl)propanohydrazide, are utilized in OLEDs as photo- and electroluminescent materials, enhancing their solubility and performance (Beldovskaya et al., 2014).

Antidepressant Activity

- Pyrazole Derivatives : Derivatives of 3-(2-Hydroxyphenyl)propanohydrazide have been evaluated for antidepressant activity, with some compounds showing promising results in preclinical models (Mathew et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

3-(2-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(13)6-5-7-3-1-2-4-8(7)12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYZQISHSPGPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90310221 | |

| Record name | 3-(2-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Hydroxyphenyl)propanohydrazide | |

CAS RN |

24535-13-5 | |

| Record name | 24535-13-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90310221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.